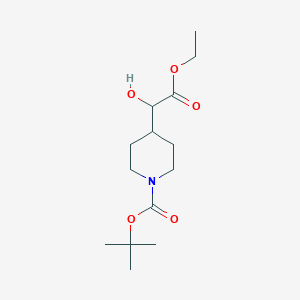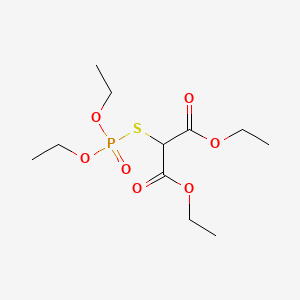![molecular formula C14H13NO3 B13822203 3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B13822203.png)
3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-Methoxyphenyl)imino]methyl} is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methoxyphenyl)imino]methyl} typically involves the reaction of 4-methoxyaniline with an appropriate aldehyde. One common method involves refluxing a mixture of 4-methoxyaniline and the aldehyde in absolute ethanol for several hours. The reaction mixture is then filtered, and the solvent is removed by evaporation. The resulting product is recrystallized from absolute ethanol to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for 3-{[(4-Methoxyphenyl)imino]methyl} are not well-documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve large-scale refluxing of the reactants in a suitable solvent, followed by filtration and purification processes such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(4-Methoxyphenyl)imino]methyl} can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding amine.
Oxidation: It can be oxidized to form various oxidation products.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent for Schiff bases.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the imine group under mild conditions.
Major Products Formed
Reduction: The major product is the corresponding amine.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Substituted imines or other derivatives.
Applications De Recherche Scientifique
3-{[(4-Methoxyphenyl)imino]methyl} has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its ability to form stable complexes with metals.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-{[(4-Methoxyphenyl)imino]methyl} involves its ability to form stable complexes with metal ions. These metal complexes can interact with various biological molecules, potentially leading to biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
3-{[(4-Methoxyphenyl)imino]methyl} is unique due to its specific structure, which allows it to form stable complexes with metals and participate in a variety of chemical reactions. Its methoxy group also contributes to its unique chemical properties, such as increased solubility in organic solvents and potential biological activity .
Propriétés
Formule moléculaire |
C14H13NO3 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
3-[(4-methoxyphenyl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H13NO3/c1-18-12-7-5-11(6-8-12)15-9-10-3-2-4-13(16)14(10)17/h2-9,16-17H,1H3 |
Clé InChI |
VHFKMUWSCDRBOD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




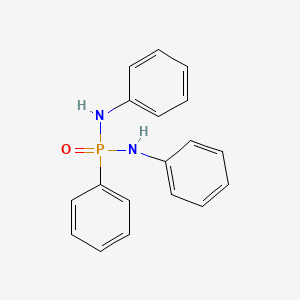
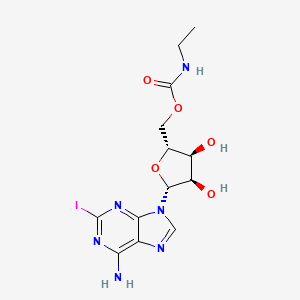
![N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium](/img/structure/B13822159.png)
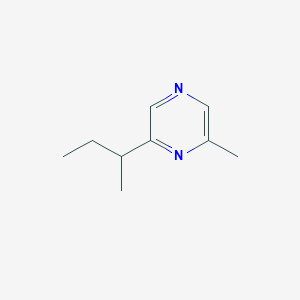
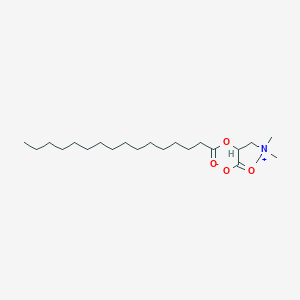
![3,4,5-trimethoxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B13822181.png)
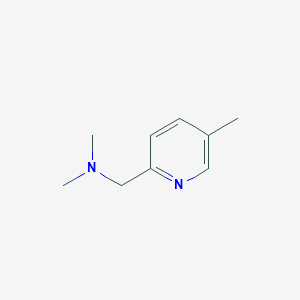
![N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B13822193.png)
